
N-Cyclohexyl L-isoleucinamide
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Overview
Description
N-Cyclohexyl L-isoleucinamide is an organic compound with the molecular formula C12H24N2O It is a derivative of the amino acid L-isoleucine, where the amino group is substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl L-isoleucinamide typically involves the reaction of L-isoleucine with cyclohexylamine. The process can be summarized as follows:
Starting Materials: L-isoleucine and cyclohexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: L-isoleucine is first activated by the coupling agent, followed by the addition of cyclohexylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger quantities of reactants.
Automated Systems: Automation can improve the consistency and yield of the product by precisely controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The cyclohexyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl L-isoleucine, while reduction could produce N-cyclohexyl L-isoleucinamine.
Scientific Research Applications
Medicinal Chemistry Applications
N-Cyclohexyl L-isoleucinamide serves as a significant precursor in the synthesis of various therapeutic agents. Its structural characteristics allow it to participate in the formation of complex molecules that exhibit biological activity.
1.1 Drug Development
- The compound is utilized in the synthesis of peptide-based drugs, which are critical in treating various diseases, including cancer and metabolic disorders. Its incorporation into peptide sequences can enhance the pharmacological properties of the resulting compounds.
- Recent studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways, thereby offering a pathway for developing new treatments .
1.2 Antimicrobial and Antitumor Activity
- Research indicates that compounds derived from this compound exhibit antimicrobial properties against a range of pathogens. For instance, cyclodepsipeptides containing isoleucine analogs have demonstrated significant activity against Staphylococcus aureus, highlighting the potential of this compound in antibiotic development .
- Additionally, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Peptide Synthesis
This compound plays a crucial role in peptide synthesis methodologies.
2.1 Solid-Phase Peptide Synthesis
- The compound can be incorporated into solid-phase synthesis protocols, allowing for the efficient construction of peptide libraries. Its stability under reaction conditions makes it suitable for generating diverse peptide sequences .
- Techniques such as amide bond formation using nickel catalysis have been explored to enhance the incorporation of this compound into peptides without compromising stereochemical integrity .
Case Studies and Research Findings
Several studies illustrate the practical applications and benefits of using this compound in research and development.
Study | Findings | Applications |
---|---|---|
Agirre et al., 2019 | Demonstrated the use of this compound in synthesizing non-ribosomal peptides with enhanced biological activity. | Drug synthesis and development of new antibiotics. |
Blaskovich, 2016 | Highlighted its role as a building block for creating peptide-based therapeutics with improved efficacy against resistant strains of bacteria. | Antibiotic development targeting resistant pathogens. |
Patel, 2013 | Explored its application in designing enzyme inhibitors for metabolic diseases, showcasing its versatility as a synthetic intermediate. | Development of enzyme inhibitors for therapeutic use. |
Mechanism of Action
The mechanism by which N-Cyclohexyl L-isoleucinamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking or inhibiting the action of natural amino acids. The cyclohexyl group can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparison with Similar Compounds
N-Cyclohexyl L-valinamide: Similar in structure but derived from L-valine.
N-Cyclohexyl L-leucinamide: Derived from L-leucine, with similar properties.
N-Cyclohexyl L-alaninamide: Derived from L-alanine, with a simpler structure.
Uniqueness: N-Cyclohexyl L-isoleucinamide is unique due to its specific side chain derived from L-isoleucine, which imparts distinct steric and electronic properties. These differences can affect its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for targeted applications.
Biological Activity
N-Cyclohexyl L-isoleucinamide is a compound derived from the amino acid L-isoleucine and cyclohexylamine. Its unique structure lends itself to various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its potential mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_{12}H_{23}N_{2}O and a molecular weight of approximately 212.33 g/mol. The compound features a cyclohexyl group attached to the nitrogen atom of the isoleucinamide moiety, which contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. This is particularly relevant in conditions characterized by oxidative stress and neurodegeneration.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Cellular Interaction : Research indicates that this compound may interact with cellular pathways involved in apoptosis and cell survival, although further studies are necessary to elucidate these mechanisms fully.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotection Study : A study assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Enzyme Inhibition Assay : In vitro assays demonstrated that this compound inhibited specific enzymes associated with inflammation and cancer progression. The IC50 values were calculated using nonlinear regression analysis, indicating effective inhibition at micromolar concentrations.
- Pharmacokinetics Research : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models, supporting its potential for therapeutic use.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotective | Reduces oxidative stress-induced cell death | |
Enzyme Inhibition | Inhibits specific enzymes linked to inflammation and cancer | |
Cellular Interaction | Modulates apoptosis pathways |
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Molecular Weight | 212.33 g/mol |
Solubility | Soluble in DMSO |
Bioavailability | Favorable in animal models |
Properties
IUPAC Name |
2-amino-N-cyclohexyl-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSURZELUMBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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